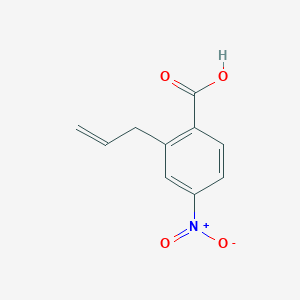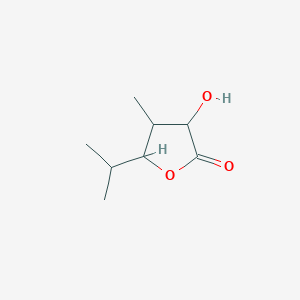![molecular formula C13H17BrO2 B070574 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- CAS No. 170837-76-0](/img/structure/B70574.png)
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-
描述
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been shown to inhibit the activity of specific enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. In addition, this compound has also been shown to inhibit the activity of specific signaling pathways such as NF-κB, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent anti-inflammatory and anti-cancer properties, with the ability to inhibit the production of inflammatory mediators and induce apoptosis in cancer cells. In vivo studies have also shown that this compound has potential therapeutic effects in animal models of inflammation and cancer.
实验室实验的优点和局限性
The advantages of using 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- in lab experiments include its relatively simple synthesis method, high yield and purity, and potent anti-inflammatory and anti-cancer properties. However, there are also limitations associated with the use of this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the study of 2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-. One direction is the further optimization of the synthesis method to improve yield and purity. Another direction is the exploration of its potential applications in the field of materials science, where it has shown promise as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of inflammation and cancer.
科学研究应用
2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro- has been studied extensively for its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to have potential anti-inflammatory and anti-cancer properties. In addition, this compound has also been studied for its potential applications in the field of materials science, where it has been shown to have potential as a building block for the synthesis of new materials with unique properties.
属性
| 170837-76-0 | |
分子式 |
C13H17BrO2 |
分子量 |
285.18 g/mol |
IUPAC 名称 |
2-[2-(2-bromophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H17BrO2/c14-12-6-2-1-5-11(12)8-10-16-13-7-3-4-9-15-13/h1-2,5-6,13H,3-4,7-10H2 |
InChI 键 |
FFIANHVBVFPUHD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2Br |
规范 SMILES |
C1CCOC(C1)OCCC2=CC=CC=C2Br |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
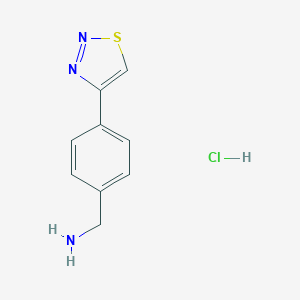
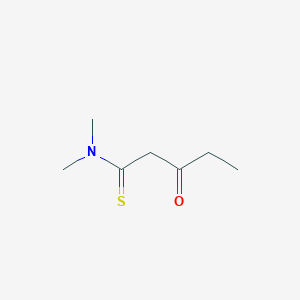
![(1S,2R,3S,6S,7R)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B70496.png)
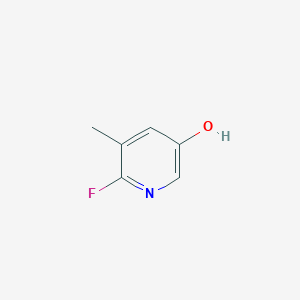
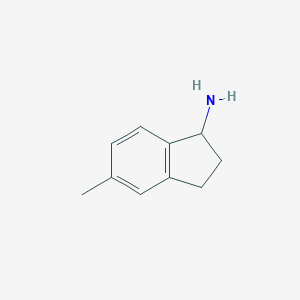
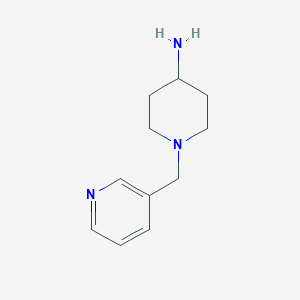
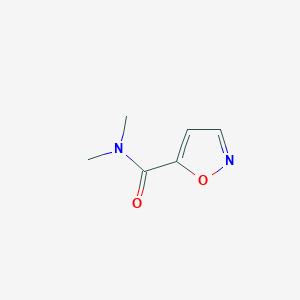

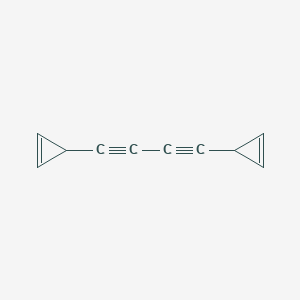

![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)
